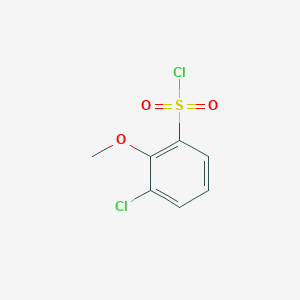

3-Chloro-2-methoxybenzenesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFESGJFEJHJCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Methoxybenzenesulfonyl Chloride

Established Synthetic Pathways and Precursors

The synthesis of 3-chloro-2-methoxybenzenesulfonyl chloride is not straightforward via direct electrophilic substitution on a simple benzene (B151609) derivative due to the directing effects of the substituents. Therefore, established methods rely on building the molecule through carefully planned multi-step reactions.

Chlorosulfonation Routes from Substituted Benzenes

Direct chlorosulfonation of 2-chloroanisole (B146271), which might seem like a direct precursor, is generally not a favored route for preparing this compound. The methoxy (B1213986) group is a strong activating group that directs electrophilic substitution to the ortho and para positions (4- and 6-positions), while the chloro group is a deactivating group that also directs to the ortho and para positions (relative to itself, which are the 3- and 5-positions of the anisole (B1667542) ring). The powerful activating nature of the methoxy group typically dominates, leading to a mixture of isomers with the sulfonyl chloride group at positions 4 and 6, making the isolation of the desired 3-substituted product difficult and inefficient.

However, in some cases, with careful control of reaction conditions and the use of specific inorganic salt aids, the regioselectivity of chlorosulfonation of disubstituted benzenes can be influenced. For instance, a patented method for the preparation of 2,4-disubstituted benzenesulfonyl chlorides from m-disubstituted benzenes highlights the use of low-temperature stepwise reactions and inorganic salt aids to amplify the steric hindrance and directing effects of the substituents, thereby inhibiting the formation of unwanted isomers. patsnap.com While not directly applied to this compound, this principle suggests that tailored conditions could potentially, though not ideally, be explored.

Multi-step Synthetic Sequences

A more reliable and widely applicable method for the synthesis of this compound involves a multi-step pathway starting from a precursor where the substitution pattern is already established. The most logical and documented approach is through the diazotization of 3-chloro-2-methoxyaniline (B1345702), followed by a Sandmeyer-type reaction.

The key precursor, 3-chloro-2-methoxyaniline, can be synthesized from the corresponding nitro compound, 2-chloro-1-methoxy-3-nitrobenzene (B183053). The synthesis involves the reduction of the nitro group, which can be achieved using various reducing agents, such as iron powder in the presence of an acid like acetic acid. chemicalbook.com

Once 3-chloro-2-methoxyaniline is obtained, it undergoes a two-step conversion to the target sulfonyl chloride:

Diazotization: The aniline (B41778) is treated with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. google.com The stability of the diazonium salt is crucial and is maintained by keeping the temperature low. google.com

Chlorosulfonation (Sandmeyer-type reaction): The generated diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. cbijournal.com This reaction introduces the sulfonyl chloride group at the position of the former amino group. The reaction is typically carried out in a solvent like acetic acid. cbijournal.com The yield of this step is often dependent on the concentration of sulfur dioxide and the choice of copper catalyst. cbijournal.com

A general representation of this multi-step synthesis is shown below:

Scheme 1: Multi-step Synthesis of this compound

Methodological Advancements and Process Optimization

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of sulfonyl chlorides, which can be applied to the preparation of this compound.

Green Chemistry Principles in Synthesis

Traditional methods for synthesizing sulfonyl chlorides often involve harsh reagents and generate significant waste. Green chemistry approaches aim to mitigate these issues.

One notable green method involves the oxidative chlorination of thiols or disulfides using reagents like oxone (a potassium peroxymonosulfate (B1194676) triple salt) in combination with a chloride source such as potassium chloride (KCl) in an aqueous medium. rsc.org This method avoids the use of hazardous chlorosulfonic acid and organic solvents. rsc.org While this would require the synthesis of the corresponding thiol or disulfide of 3-chloro-2-methoxyanisole, it represents a potentially greener alternative pathway.

Another advancement is the use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which provides a safe and environmentally benign route to sulfonyl chlorides in high yields.

Furthermore, a patent describes a process for preparing substituted benzenesulfonyl chlorides that avoids the direct use of large excesses of chlorosulfonic acid by employing sulfur trioxide and an inorganic chloride, which can reduce the amount of acidic waste. rsc.org

Catalytic Approaches to Benzenesulfonyl Chloride Formation

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

In the context of the Sandmeyer-type reaction for converting anilines to sulfonyl chlorides, the use of copper salts (CuCl or CuCl₂) is a well-established catalytic method. cbijournal.com Recent advancements include the development of novel catalyst systems to improve yields and reaction conditions.

A significant development is the use of a stable sulfur dioxide surrogate, DABSO (diazabicyclo[2.2.2]octane-sulfur dioxide complex), in a Sandmeyer-type reaction catalyzed by copper. acs.org This method avoids the handling of gaseous sulfur dioxide and proceeds under mild conditions, offering a safer and more convenient protocol. acs.org This approach has been shown to be scalable and tolerates a wide range of functional groups on the aniline precursor. acs.org

Photoredox catalysis has also emerged as a powerful tool for organic synthesis. A photocatalytic alternative to the traditional Meerwein-type reaction for sulfonyl chloride synthesis has been developed using a heterogeneous potassium poly(heptazine imide) photocatalyst. nih.gov This method utilizes visible light and avoids the use of metal catalysts, presenting a more sustainable approach. nih.gov

Scale-Up Considerations in Research Synthesis

The transition of a synthetic route from a laboratory scale to a larger, research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the multi-step synthesis of this compound, the following points are critical:

Diazotization Reaction: Diazonium salts are potentially explosive, especially when isolated in a dry state. For scale-up, it is crucial to maintain low temperatures throughout the reaction and to use the diazonium salt solution immediately in the subsequent step without isolation. google.com Continuous flow reactors can offer significant safety advantages for handling such hazardous intermediates by minimizing the reaction volume at any given time.

Gas Evolution: The chlorosulfonation step, particularly in traditional methods, can lead to the evolution of significant amounts of hydrogen chloride gas. Proper scrubbing and ventilation systems are essential for safe scale-up.

Exothermic Reactions: Both the diazotization and the subsequent chlorosulfonation can be highly exothermic. Efficient heat management through appropriate reactor design and cooling systems is critical to prevent runaway reactions.

Work-up and Purification: The work-up procedure, which often involves quenching with water and extraction, needs to be carefully designed to handle large volumes and to efficiently separate the product from byproducts and residual reagents. The use of flow chemistry can also facilitate automated and continuous work-up processes.

Reagent Handling: Handling of corrosive and hazardous reagents like chlorosulfonic acid or thionyl chloride on a larger scale requires specialized equipment and safety protocols.

Recent developments in continuous flow synthesis offer a promising solution to many of the challenges associated with the scale-up of sulfonyl chloride synthesis. biosynth.com Flow chemistry allows for better control over reaction parameters, enhanced safety, and can lead to improved yields and purity.

Reactivity and Reaction Mechanisms of 3 Chloro 2 Methoxybenzenesulfonyl Chloride

Nucleophilic Acyl Substitution at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride moiety is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by various nucleophiles. The general mechanism is a nucleophilic acyl substitution, which typically proceeds through a concerted SN2-type pathway.

Formation of Substituted Sulfonamides

One of the most common and synthetically useful reactions of arylsulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. rsc.org This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid byproduct. The sulfonamide functional group is a key structural component in many pharmaceutical agents. rsc.org

The general reaction involves the attack of the amine's lone pair of electrons on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the N-S bond.

General Reaction Scheme: Ar-SO₂Cl + R¹R²NH → Ar-SO₂NR¹R² + HCl

Below are representative examples of sulfonamide formation using various amines with a generic arylsulfonyl chloride.

Table 1: Examples of Sulfonamide Synthesis

| Amine Nucleophile | Product |

|---|---|

| Aniline (B41778) | N-phenylbenzenesulfonamide |

| Diethylamine | N,N-diethylbenzenesulfonamide |

| Morpholine | 4-(phenylsulfonyl)morpholine |

| Benzylamine | N-benzylbenzenesulfonamide |

Synthesis of Sulfonate Esters

In a similar fashion to sulfonamide formation, 3-Chloro-2-methoxybenzenesulfonyl chloride can react with alcohols or phenols to produce sulfonate esters. This reaction, often referred to as sulfonylation, also requires a base to quench the HCl generated. Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

The mechanism involves the oxygen atom of the alcohol attacking the sulfur center of the sulfonyl chloride, resulting in the formation of a S-O bond and the expulsion of the chloride ion.

General Reaction Scheme: Ar-SO₂Cl + R-OH → Ar-SO₂OR + HCl

The following table illustrates the formation of various sulfonate esters from the reaction of a generic arylsulfonyl chloride with different alcohols.

Table 2: Examples of Sulfonate Ester Synthesis

| Alcohol Nucleophile | Product |

|---|---|

| Methanol | Methyl benzenesulfonate |

| Phenol (B47542) | Phenyl benzenesulfonate |

| Isopropanol | Isopropyl benzenesulfonate |

| Benzyl alcohol | Benzyl benzenesulfonate |

Reactions with Carbon-Based Nucleophiles

Reactions of sulfonyl chlorides with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), provide a direct route to the synthesis of sulfones. organic-chemistry.org In these reactions, the organometallic reagent acts as a source of a carbanion, which attacks the electrophilic sulfur atom of the sulfonyl chloride.

This C-S bond-forming reaction is a powerful tool for creating diaryl sulfones, alkyl aryl sulfones, or dialkyl sulfones, depending on the nature of the organometallic reagent. The reaction typically proceeds readily, though care must be taken due to the high reactivity of organometallic reagents. rsc.org

General Reaction Scheme: Ar-SO₂Cl + R-MgX → Ar-SO₂-R + MgXCl

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is generally not a favored reaction pathway under typical conditions. The reactivity of the aromatic ring towards electrophiles is governed by the combined electronic effects of its three substituents.

-SO₂Cl group: This is a powerful electron-withdrawing group, which strongly deactivates the ring towards electrophilic attack and acts as a meta-director. acs.org

-Cl group: The chlorine atom is deactivating due to its inductive electron withdrawal but is an ortho, para-director because of resonance electron donation. acs.org

-OCH₃ group: The methoxy (B1213986) group is a strong electron-donating group through resonance, making it a powerful activating group and an ortho, para-director. acs.org

The presence of the potent deactivating sulfonyl chloride group significantly reduces the nucleophilicity of the aromatic ring, making it much less reactive than benzene itself. acs.org While the methoxy group is strongly activating, its effect is largely counteracted by the two deactivating groups. Consequently, forcing conditions would be required for any electrophilic substitution to occur, and such reactions are not commonly employed for this type of substrate.

Metal-Catalyzed Transformations Involving the Sulfonyl Chloride Moiety or Aromatic Halide

The structure of this compound possesses two distinct handles for metal-catalyzed transformations: the sulfonyl chloride group and the aryl chloride bond. These allow for versatile cross-coupling strategies.

Cross-Coupling Strategies

Desulfonative Cross-Coupling: In the presence of transition metal catalysts, such as palladium or nickel, arylsulfonyl chlorides can serve as arylating agents through a desulfonative coupling mechanism. In these reactions, the C-S bond is cleaved, and sulfur dioxide (SO₂) is extruded. This allows the 3-chloro-2-methoxyphenyl group to be coupled with various partners, such as boronic acids (Suzuki-Miyaura coupling) or enones. organic-chemistry.org This strategy is particularly valuable as it utilizes the sulfonyl chloride group as a leaving group to form a new C-C bond. Research has shown that even C-Br and C-I bonds on the sulfonyl chloride can remain intact during some desulfonative couplings, allowing for subsequent transformations. organic-chemistry.org

Suzuki-Miyaura Coupling at the S-Cl Bond: Palladium-catalyzed Suzuki-Miyaura reactions can also occur at the S-Cl bond without the loss of sulfur dioxide. This transformation couples the arylsulfonyl chloride with an aryl boronic acid to produce a diaryl sulfone. rsc.org This method provides a powerful and direct route to unsymmetrical diaryl sulfones under relatively mild conditions.

Buchwald-Hartwig Amination at the C-Cl Bond: The aryl chloride portion of the molecule can participate in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This reaction would couple the 3-chloro-2-methoxybenzenesulfonyl moiety with a primary or secondary amine at the site of the chlorine atom, leaving the sulfonyl chloride group available for subsequent reactions. This pathway allows for the selective functionalization of the C-Cl bond in the presence of the S-Cl bond.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partners | Resulting Bond |

|---|---|---|

| Desulfonative Suzuki Coupling | Aryl Boronic Acid | C-C (with SO₂ loss) |

| Sulfonyl Suzuki Coupling | Aryl Boronic Acid | C-S (forms a sulfone) |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N (at the C-Cl position) |

Reduction or Desulfonylation Reactions

The sulfonyl chloride group in this compound can be reduced to various lower oxidation states of sulfur or be completely removed from the aromatic ring through desulfonylation reactions. These transformations are valuable in organic synthesis for the preparation of a variety of sulfur-containing compounds or for the complete removal of the sulfonyl moiety after it has served its synthetic purpose.

Common reduction products include thiols, sulfinic acids, and disulfides. Desulfonylation, on the other hand, results in the formation of 2-chloroanisole (B146271). The choice of reducing agent and reaction conditions determines the final product.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful method for the reduction of arylsulfonyl chlorides. In a general process applicable to arylsulfonyl chlorides, the compound is treated with hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out in a solvent and in the presence of a base to neutralize the hydrogen chloride that is formed. The primary product of this reaction is the corresponding aryl thiol. For this compound, this would yield 3-chloro-2-methoxybenzenethiol.

A typical procedure involves dissolving the sulfonyl chloride in a suitable solvent, adding a palladium-on-carbon (Pd/C) catalyst and a base, and then subjecting the mixture to a hydrogen atmosphere at a specific pressure and temperature.

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C, Base | Solvent, Pressure, Temperature | 3-Chloro-2-methoxybenzenethiol |

Reduction to Sulfinic Acids:

Arylsulfonyl chlorides can be selectively reduced to the corresponding sulfinic acids. A common method for this transformation involves the use of a sulfite or bisulfite salt, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). This reaction is typically carried out in an aqueous medium. The sulfonyl chloride is treated with an aqueous solution of sodium sulfite, often with the addition of a base to maintain a specific pH range. This method provides a straightforward route to 3-chloro-2-methoxybenzenesulfinic acid.

| Reagent | Conditions | Product |

| Sodium Sulfite (Na₂SO₃) or Sodium Bisulfite (NaHSO₃) | Aqueous medium, pH control | 3-Chloro-2-methoxybenzenesulfinic acid |

Detailed Mechanistic Investigations of Key Transformations

The reactions of this compound, particularly its reduction and desulfonylation, proceed through distinct mechanistic pathways. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, the mechanisms can be inferred from studies on closely related arylsulfonyl chlorides.

The key transformations of this compound are governed by the fundamental principles of nucleophilic substitution at the sulfonyl sulfur atom and electron transfer processes.

Mechanism of Nucleophilic Attack at the Sulfonyl Sulfur:

The reduction of sulfonyl chlorides often begins with a nucleophilic attack on the electrophilic sulfur atom. In the case of reduction with metal hydrides, a hydride ion (H⁻) acts as the nucleophile. The reaction can proceed through a concerted Sₙ2-type mechanism or a stepwise pathway involving an intermediate.

Computational studies on the chloride-chloride exchange reaction in benzenesulfonyl chlorides suggest that the nucleophilic substitution at the sulfonyl sulfur proceeds synchronously via an Sₙ2 mechanism. This involves the formation of a trigonal bipyramidal transition state where the incoming nucleophile and the leaving group (chloride ion) are in apical positions. The presence of the ortho-methoxy group in this compound can influence the rate of this nucleophilic attack through both steric and electronic effects.

Electrochemical Reduction Mechanisms:

Electrochemical studies on substituted benzenesulfonyl chlorides have provided significant insights into their reduction mechanisms. The reduction can proceed via a stepwise electron transfer or a concerted dissociative electron transfer.

In a stepwise mechanism , the sulfonyl chloride first accepts an electron to form a radical anion intermediate. This intermediate then undergoes cleavage of the sulfur-chlorine bond to form an arylsulfonyl radical and a chloride anion.

In a concerted dissociative electron transfer , the electron transfer and the S-Cl bond cleavage occur in a single step. This is often referred to as a "sticky" dissociative mechanism, where the resulting arylsulfonyl radical and chloride anion exhibit strong interactions.

The specific pathway followed depends on the nature and position of the substituents on the aromatic ring. For instance, studies on nitro-substituted benzenesulfonyl chlorides have shown that the position of the nitro group dictates the mechanism. While a 3-nitro substituent favors a stepwise mechanism, 2- and 4-nitro substituents lead to a concerted process. The electronic influence of the 3-chloro and 2-methoxy substituents in this compound would similarly play a crucial role in determining the preferred electron transfer pathway.

Desulfonylation Mechanisms:

Desulfonylation reactions, which involve the complete removal of the sulfonyl group, can proceed through various mechanisms depending on the reagents used.

Nickel-catalyzed desulfonative cross-coupling reactions of arylsulfonyl chlorides have been proposed to proceed through a catalytic cycle involving a nickel(0) species. The cycle is initiated by the oxidative addition of the arylsulfonyl chloride to the Ni(0) catalyst, followed by the elimination of sulfur dioxide to form an aryl-nickel intermediate. Subsequent steps then lead to the final desulfonylated product.

Understanding these mechanistic details is crucial for controlling the outcome of reactions involving this compound and for designing new synthetic methodologies.

Applications As a Key Building Block in Advanced Organic Synthesis

Construction of Diverse Organic Scaffolds

The primary application of arylsulfonyl chlorides in synthetic chemistry is the introduction of the arylsulfonyl group into other molecules. This moiety is a key component in a vast number of compounds, including many pharmaceuticals, due to its ability to form strong, stable bonds and act as a hydrogen bond acceptor.

The reaction of sulfonyl chlorides with amines is a fundamental method for the synthesis of sulfonamides. This reaction is widely employed to incorporate the arylsulfonyl group into nitrogen-containing heterocyclic rings, which are prevalent structures in medicinal chemistry. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

While specific examples for 3-Chloro-2-methoxybenzenesulfonyl chloride are not widely documented in dedicated studies, the reactivity pattern is well-established. For instance, a structurally similar compound, 3-Chloro-2-methylbenzenesulfonyl chloride, is utilized in the synthesis of heterocyclic structures such as pyridines and thiazoles. This analogous reactivity underscores the potential of this compound to react with amino-substituted heterocycles to generate a variety of complex sulfonamide derivatives.

Table 1: Potential Heterocyclic Scaffolds via Sulfonamide Formation This table illustrates the expected products from the reaction of this compound with various amino-heterocycles, based on the general reactivity of sulfonyl chlorides.

| Amine Reactant | Resulting Heterocyclic Sulfonamide |

| 2-Aminopyridine | N-(pyridin-2-yl)-3-chloro-2-methoxybenzenesulfonamide |

| 2-Aminothiazole | N-(thiazol-2-yl)-3-chloro-2-methoxybenzenesulfonamide |

| 4-Aminoimidazole | N-(1H-imidazol-4-yl)-3-chloro-2-methoxybenzenesulfonamide |

| Aniline (B41778) | N-phenyl-3-chloro-2-methoxybenzenesulfonamide |

Chiral sulfonyl compounds, particularly chiral sulfonamides and sulfonate esters, are of significant interest in asymmetric synthesis and drug design. The synthesis of such compounds can be achieved by reacting the achiral this compound with a chiral nucleophile.

Reaction with Chiral Amines: The condensation of this compound with a chiral amine or amine-containing natural product would yield a diastereomeric mixture of sulfonamides if the amine is racemic, or a single enantiomer if the amine is enantiopure.

Reaction with Chiral Alcohols: Similarly, reaction with a chiral alcohol in the presence of a base leads to the formation of chiral sulfonate esters. These esters are not only stable compounds in their own right but can also serve as intermediates in further synthetic transformations.

This strategy provides a straightforward method for introducing the 3-chloro-2-methoxyphenylsulfonyl moiety as a chiral auxiliary or as a key structural component in a stereochemically defined manner.

Design and Synthesis of Complex Molecular Architectures

Substituted arylsulfonyl chlorides are fundamental reagents in the design and synthesis of complex molecules, particularly in the field of medicinal chemistry. The arylsulfonamide group is a bioisostere for other functional groups and can significantly influence a molecule's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. The specific substitution pattern of this compound—with its ortho-methoxy and meta-chloro groups—offers a unique electronic and steric profile that can be exploited in drug design to probe specific interactions within a receptor's binding pocket.

Strategies for Functional Group Interconversion and Derivatization

The sulfonyl chloride group is a versatile functional handle that can be converted into several other sulfur-containing functional groups. These transformations allow for the derivatization of the 3-Chloro-2-methoxybenzenesulfonyl scaffold into a range of other useful intermediates.

The most prevalent derivatization is the synthesis of sulfonamides . This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base like triethylamine or pyridine. mdpi.com This reaction is highly efficient and forms the cornerstone of sulfonamide chemistry. orgsyn.org

Another key transformation is the synthesis of sulfonate esters . This is accomplished through the reaction of the sulfonyl chloride with an alcohol, again in the presence of a base. Sulfonate esters are important as protecting groups and as intermediates in nucleophilic substitution reactions.

Furthermore, the sulfonyl chloride can undergo hydrolysis to the corresponding 3-chloro-2-methoxybenzenesulfonic acid, although this reaction is generally slower than reactions with amine or alcohol nucleophiles.

Finally, the sulfonyl chloride group can be reduced to less oxidized sulfur functional groups. For example, reduction with reagents like sodium sulfite can yield the corresponding sodium 3-chloro-2-methoxybenzenesulfinate. google.com

Table 2: Key Derivatization Reactions of this compound

| Reactant | Reaction Type | Product Functional Group | General Product Name |

| Primary/Secondary Amine (R₂NH) | Nucleophilic Acyl Substitution | Sulfonamide | N,N-Disubstituted-3-chloro-2-methoxybenzenesulfonamide |

| Alcohol (ROH) | Nucleophilic Acyl Substitution | Sulfonate Ester | Alkyl 3-chloro-2-methoxybenzenesulfonate |

| Water (H₂O) | Hydrolysis | Sulfonic Acid | 3-Chloro-2-methoxybenzenesulfonic acid |

| Sodium Sulfite (Na₂SO₃) | Reduction | Sulfinic Acid (Salt) | Sodium 3-chloro-2-methoxybenzenesulfinate |

These fundamental reactions highlight the role of this compound as a versatile starting material for accessing a wide array of substituted aromatic sulfur compounds, each with its own potential for further synthetic elaboration.

Derivatives and Analogues of 3 Chloro 2 Methoxybenzenesulfonyl Chloride

Synthesis of Structurally Modified Analogues

The synthesis of structurally modified analogues of 3-chloro-2-methoxybenzenesulfonyl chloride typically involves multi-step procedures starting from appropriately substituted aniline (B41778) precursors. A common and versatile method is the diazotization of a substituted aniline followed by a chlorosulfonation reaction. This approach allows for the introduction of a wide variety of substituents at different positions on the aromatic ring.

The general synthetic strategy can be outlined as follows:

Diazotization of Substituted Anilines: The corresponding substituted aniline is treated with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium (e.g., hydrochloric acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. The stability of the diazonium salt is critical and is influenced by the nature and position of the substituents.

Chlorosulfonation (Sandmeyer-type reaction): The freshly prepared diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step introduces the sulfonyl chloride group onto the aromatic ring at the position formerly occupied by the amino group.

By selecting anilines with different substitution patterns, a diverse library of this compound analogues can be prepared. For instance, analogues with variations in the halogen substituent (e.g., fluoro or bromo instead of chloro), different alkoxy groups (e.g., ethoxy or propoxy instead of methoxy), or additional substituents on the ring can be synthesized.

A general representation of this synthetic route is depicted below:

Scheme 1: General Synthesis of Substituted Benzenesulfonyl Chlorides

Step 1: Diazotization Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

Step 2: Chlorosulfonation [Ar-N₂]⁺X⁻ + SO₂ --(CuCl)--> Ar-SO₂Cl + N₂

This method offers a high degree of flexibility in the synthesis of a wide range of analogues. For example, starting from 3-chloro-2-methoxyaniline (B1345702), one can synthesize the parent compound. To generate analogues, one could start with anilines such as 3-bromo-2-methoxyaniline or 3-chloro-2-ethoxyaniline.

The table below illustrates potential starting materials for the synthesis of various analogues of this compound.

| Starting Aniline | Target Analogue | Key Structural Modification |

| 3-Chloro-2-methoxyaniline | This compound | Parent Compound |

| 3-Bromo-2-methoxyaniline | 3-Bromo-2-methoxybenzenesulfonyl chloride | Halogen Substitution |

| 3-Chloro-2-ethoxyaniline | 3-Chloro-2-ethoxybenzenesulfonyl chloride | Alkoxy Group Variation |

| 3,5-Dichloro-2-methoxyaniline | 3,5-Dichloro-2-methoxybenzenesulfonyl chloride | Additional Ring Substitution |

| 3-Chloro-4-methoxybenzenesulfonyl chloride | 3-Chloro-4-methoxybenzenesulfonyl chloride | Isomeric Variation |

Comparative Reactivity Studies with Related Benzenesulfonyl Chlorides

The reactivity of benzenesulfonyl chlorides is predominantly characterized by nucleophilic substitution at the sulfonyl sulfur atom. The rate of these reactions is highly sensitive to the nature of the substituents on the aromatic ring. Comparative studies, often focusing on solvolysis (reaction with the solvent) or hydrolysis rates, provide valuable insights into these electronic and steric influences.

For this compound and its analogues, the reactivity is governed by the interplay of the electron-withdrawing inductive effect of the chlorine atom and the electron-donating mesomeric effect of the methoxy (B1213986) group.

Hydrolysis Kinetics:

The hydrolysis of benzenesulfonyl chlorides in aqueous media is a well-studied reaction that serves as a benchmark for comparing reactivity. The reaction proceeds via a nucleophilic attack of a water molecule on the sulfur atom. The rate of hydrolysis is influenced by the electronic properties of the substituents on the benzene (B151609) ring.

Generally, electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. Conversely, electron-donating groups decrease the rate of hydrolysis.

A comparative study of the hydrolysis rates of various substituted benzenesulfonyl chlorides can be illustrated with the following hypothetical data, which is based on established principles of physical organic chemistry.

| Compound | Relative Rate of Hydrolysis (krel) |

| Benzenesulfonyl chloride | 1.00 |

| 4-Nitrobenzenesulfonyl chloride | ~10 |

| 4-Methylbenzenesulfonyl chloride | ~0.5 |

| 4-Methoxybenzenesulfonyl chloride | ~0.2 |

| This compound | Predicted to be intermediate |

Solvolysis in Alcohols:

Similar trends in reactivity are observed in solvolysis reactions with other nucleophiles, such as alcohols. The rate of reaction is again dependent on the electrophilicity of the sulfonyl sulfur. The steric hindrance around the reaction center also plays a significant role. The ortho-methoxy group in this compound can exert a steric effect, potentially hindering the approach of the nucleophile. However, some studies have shown that ortho-alkyl substituents can paradoxically accelerate the rate of substitution at the sulfonyl sulfur, a phenomenon attributed to relief of ground-state strain in the transition state. mdpi.com

Structure-Reactivity Relationship Analysis within this Class of Compounds

The relationship between the structure of substituted benzenesulfonyl chlorides and their reactivity can be quantitatively analyzed using linear free-energy relationships, such as the Hammett equation. The Hammett equation relates the logarithm of the rate constant (k) for a series of reactions with substituted aromatic compounds to the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound.

Substituent Constant (σ): This value is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.

Reaction Constant (ρ): This value reflects the sensitivity of the reaction to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attack on the sulfonyl group.

For the hydrolysis of benzenesulfonyl chlorides, the Hammett plots (log k vs. σ) generally show a positive ρ value, confirming that the reaction is favored by electron-withdrawing substituents that stabilize the developing negative charge in the transition state. rsc.orgrsc.org

Electronic Effects:

Inductive Effect (-I): The chlorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, increasing the electrophilicity of the sulfur atom.

Mesomeric Effect (+M): The methoxy group at the 2-position has an electron-donating mesomeric effect due to the lone pairs on the oxygen atom, which can delocalize into the aromatic ring. This effect tends to decrease the electrophilicity of the sulfur atom.

Steric Effects:

The presence of a substituent at the ortho position (position 2) to the sulfonyl chloride group can introduce steric hindrance, which may slow down the reaction by impeding the approach of the nucleophile. However, as mentioned earlier, some studies have reported an "ortho-effect" where ortho-alkyl groups can lead to an acceleration of the reaction rate. mdpi.com This has been attributed to the relief of steric strain in the transition state, which is thought to have a more open trigonal bipyramidal geometry compared to the tetrahedral ground state. The methoxy group in this compound could potentially exhibit a similar effect.

The table below summarizes the expected influence of various substituents on the reactivity of benzenesulfonyl chloride analogues based on general principles.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Reactivity (vs. Unsubstituted) |

| -Cl | 3 (meta) | -I (electron-withdrawing) | Minimal | Increase |

| -OCH₃ | 2 (ortho) | +M (electron-donating), -I (electron-withdrawing) | Potential hindrance or acceleration | Complex, depends on balance |

| -NO₂ | 4 (para) | -I, -M (strongly electron-withdrawing) | Minimal | Significant Increase |

| -CH₃ | 4 (para) | +I (electron-donating) | Minimal | Decrease |

Advanced Spectroscopic and Analytical Techniques in Research on 3 Chloro 2 Methoxybenzenesulfonyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Product Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 3-Chloro-2-methoxybenzenesulfonyl chloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous product characterization.

In a typical reaction, such as the formation of a sulfonamide, NMR is used to confirm the structure of the final product. The disappearance of the sulfonyl chloride starting material signals and the appearance of new signals corresponding to the sulfonamide product can be tracked. For instance, in ¹H NMR, the chemical shifts of the aromatic protons are highly sensitive to the nature of the substituent. The conversion of the -SO₂Cl group to a sulfonamide group (-SO₂NHR) induces noticeable changes in the electronic environment of the benzene (B151609) ring, leading to predictable shifts in the proton signals.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous compounds such as benzenesulfonyl chloride and other substituted benzenes. guidechem.comchemicalbook.comchemicalbook.comepfl.chsigmaaldrich.com The methoxy (B1213986) group (-OCH₃) typically exhibits a singlet around 3.8-4.0 ppm. The aromatic protons would appear in the range of 7.0-8.0 ppm, with their exact shifts and coupling patterns determined by the interplay of the chloro, methoxy, and sulfonyl chloride substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and substituent effects.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -OCH₃ | ~3.9 | Singlet | Typical range for an aryl methoxy group. |

| ¹H | H-4 | ~7.3 - 7.5 | Doublet of doublets | Influenced by ortho -Cl and para -SO₂Cl groups. |

| ¹H | H-5 | ~7.6 - 7.8 | Triplet/Doublet of doublets | Influenced by adjacent protons. |

| ¹H | H-6 | ~7.8 - 8.0 | Doublet of doublets | Influenced by ortho -SO₂Cl and para -Cl groups. |

| ¹³C | -OCH₃ | ~56 | Quartet (in ¹H-coupled) | |

| ¹³C | C-1 (-SO₂Cl) | ~142 | Singlet | Carbon attached to the sulfonyl group, downfield shift. |

| ¹³C | C-2 (-OCH₃) | ~155 | Singlet | Carbon attached to the methoxy group, significant downfield shift. |

| ¹³C | C-3 (-Cl) | ~120 | Singlet | Carbon attached to chlorine. |

| ¹³C | C-4 | ~125 | Doublet (in ¹H-coupled) | |

| ¹³C | C-5 | ~135 | Doublet (in ¹H-coupled) | |

| ¹³C | C-6 | ~130 | Doublet (in ¹H-coupled) |

For mechanistic elucidation, time-course NMR studies can be performed. By acquiring spectra at various intervals during a reaction, the consumption of this compound and the formation of products and any observable intermediates can be quantified. This kinetic data is invaluable for understanding the reaction pathway. For example, in reactions where intermediates are sufficiently stable and present at detectable concentrations, their unique NMR signatures can be identified, providing direct evidence for a proposed mechanism. researchgate.netnih.gov

Mass Spectrometry Techniques for Reaction Monitoring and Structural Confirmation

Mass spectrometry (MS) is a powerful tool used for determining the molecular weight of compounds and obtaining structural information through fragmentation analysis. For this compound and its reaction products, MS serves two primary roles: confirming the identity of the final product and monitoring the progress of a reaction in real-time.

Structural confirmation is typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). In GC-MS, the compound is vaporized and ionized, often by electron impact (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides clues about the molecule's structure. For this compound (MW ≈ 239.94 g/mol ), characteristic fragments would likely arise from the loss of Cl, SO₂, and cleavage of the methoxy group.

Reaction monitoring can be performed by periodically taking aliquots from the reaction mixture for MS analysis. More advanced methods, such as Atmospheric Solids Analysis Probe (ASAP) MS, allow for the direct analysis of reaction mixtures with minimal sample preparation, providing data in under a minute. This enables chemists to rapidly assess the status of a reaction by observing the decrease in the intensity of the reactant's molecular ion peak and the corresponding increase in the product's peak. For example, in the synthesis of a sulfonamide by reacting this compound with an amine (e.g., aniline), a researcher could monitor the disappearance of the m/z signal for the starting material and the appearance of a new, higher m/z signal corresponding to the sulfonamide product.

Table 2: Representative Mass Spectrometry Data for a Hypothetical Reaction Reaction: this compound + Aniline (B41778) → N-phenyl-3-chloro-2-methoxybenzenesulfonamide

| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Role |

| This compound | C₇H₆Cl₂O₃S | 239.94 (for ³⁵Cl) | 240.95 | Reactant |

| Aniline | C₆H₇N | 93.13 | 94.14 | Reactant |

| N-phenyl-3-chloro-2-methoxybenzenesulfonamide | C₁₃H₁₂ClNO₃S | 297.02 (for ³⁵Cl) | 298.03 | Product |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond absorbing energy at a characteristic frequency. For this compound, IR and Raman spectroscopy can confirm the presence of the key sulfonyl chloride, methoxy, and substituted benzene moieties.

The sulfonyl chloride group (-SO₂Cl) gives rise to strong and characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch is found at lower frequencies.

The aromatic ring exhibits several characteristic bands. C-H stretching vibrations for aromatic protons appear above 3000 cm⁻¹. pressbooks.publibretexts.org C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The substitution pattern on the benzene ring can often be deduced from the pattern of overtone bands in the 1660-2000 cm⁻¹ range and, more reliably, from the strong C-H out-of-plane bending bands in the 650-1000 cm⁻¹ region. pressbooks.publibretexts.org The presence of the methoxy group is indicated by C-O stretching bands and C-H stretching of the methyl group.

Table 3: Characteristic Vibrational Frequencies for this compound Note: These are typical wavenumber ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2960 | Medium |

| S=O Asymmetric Stretch | -SO₂Cl | 1370 - 1400 | Strong |

| S=O Symmetric Stretch | -SO₂Cl | 1170 - 1190 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Weak |

| Aryl Ether C-O Stretch | Ar-O-CH₃ | 1230 - 1270 (asym) & 1020-1075 (sym) | Strong |

| C-Cl Stretch | Ar-Cl | 1000 - 1100 | Medium to Strong |

| C-H Out-of-Plane Bend | Substituted Ring | 650 - 900 | Strong |

During a chemical reaction, IR spectroscopy can be used to monitor the conversion of functional groups. For instance, in the hydrolysis of this compound to its corresponding sulfonic acid, one would observe the disappearance of the strong S=O stretching bands of the sulfonyl chloride and the appearance of broad O-H stretching bands and the characteristic S=O bands of a sulfonic acid.

X-ray Crystallography for Solid-State Structural Analysis of Complex Products or Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While it is not used on the starting material this compound itself (which may be a liquid or low-melting solid at room temperature), it is an invaluable tool for the unambiguous structural confirmation of solid derivatives, such as complex sulfonamides or other crystalline products. mdpi.com

This technique provides exact information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. Furthermore, it reveals how molecules are arranged in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds and π–π stacking, which are crucial for understanding the properties of the material. iucr.org

For example, if this compound were reacted with 2-chloroaniline to produce the sulfonamide N-(2-chlorophenyl)-3-chloro-2-methoxybenzenesulfonamide, and this product was crystalline, X-ray crystallography could be used to confirm its structure. As an illustrative case, the crystal structure of a related compound, 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide, has been reported. researchgate.net In this structure, the analysis revealed key details:

The molecule is twisted at the sulfur atom, with a C—SO₂—NH—C torsion angle of 57.6°.

The two benzene rings are tilted relative to each other by 84.7°.

The crystal packing is characterized by dimers formed through intermolecular N—H···O hydrogen bonds between the sulfonamide groups of adjacent molecules.

An intramolecular N—H···Cl hydrogen bond is also observed.

This level of detail is unattainable by other techniques and is crucial for confirming the structure of novel or complex molecules, understanding stereochemistry, and rationalizing physical properties. iucr.orgtandfonline.comnih.govnih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of this compound and for monitoring the progress of its reactions. The two most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. A sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. Separation is based on the differential partitioning of components between the mobile gas phase and a stationary liquid phase coated on the column wall. GC is often used to assess the purity of starting materials like sulfonyl chlorides. However, some sulfonyl chlorides can be thermally labile and may degrade in the hot injector, necessitating careful method development or derivatization into more stable compounds (e.g., sulfonamides) prior to analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a more versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is commonly used. google.com HPLC is particularly useful for monitoring reaction progress, as aliquots can be taken from the reaction mixture, diluted, and injected directly. researchgate.net By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time, a quantitative reaction profile can be generated. HPLC is also the primary tool for determining the purity of non-volatile products.

Table 4: Typical Chromatographic Methods for Sulfonyl Chloride Analysis

| Technique | Parameter | Typical Conditions | Application |

| GC | Column | Capillary column (e.g., RTX-5MS, 30 m x 0.25 mm) | Purity of starting material |

| Carrier Gas | Helium | ||

| Injector Temp. | 250 - 280 °C | ||

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) | ||

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | ||

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reaction monitoring, product purity |

| Mobile Phase | Gradient of Water and Acetonitrile (often with acid modifier like TFA) | ||

| Flow Rate | 1.0 mL/min | ||

| Detector | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (LC-MS) |

Theoretical and Computational Studies of 3 Chloro 2 Methoxybenzenesulfonyl Chloride

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its physical properties and chemical behavior. Computational methods like Density Functional Theory and Frontier Molecular Orbital analysis are pivotal in mapping this electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic ground state of a molecule, from which numerous properties can be derived. For a molecule like 3-chloro-2-methoxybenzenesulfonyl chloride, a DFT analysis would provide a detailed understanding of its geometry and electronic distribution.

A typical DFT study involves selecting a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311G++(d,p)). Such calculations have been successfully applied to other substituted benzenesulfonyl chlorides to analyze their structure and electrochemical behavior. cdnsciencepub.comscholaris.ca

Optimized Molecular Geometry: DFT calculations would begin by finding the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The electron-donating methoxy (B1213986) group and the electron-withdrawing chloro and sulfonyl chloride groups would create a unique structural and electronic environment.

Illustrative Geometrical Parameters for this compound Note: The following data is illustrative, representing typical values expected from a DFT calculation (e.g., at the B3LYP/6-311G++(d,p) level) based on analyses of related substituted benzenesulfonyl chlorides. cdnsciencepub.comnih.gov

| Parameter | Bond/Angle | Illustrative Calculated Value |

| Bond Lengths | C-S | 1.78 Å |

| S-Cl | 2.08 Å | |

| S=O | 1.43 Å | |

| C-Cl (ring) | 1.75 Å | |

| C-O (methoxy) | 1.36 Å | |

| Bond Angles | O=S=O | 122.5° |

| Cl-S-C | 100.5° | |

| O=S-Cl | 107.0° | |

| Dihedral Angle | C-C-S-Cl | ~75° |

Electronic Properties: DFT is also used to calculate the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the oxygen atoms of the sulfonyl and methoxy groups and a highly positive potential around the sulfur atom, confirming its electrophilic character and susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and localization of these orbitals are critical for predicting how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor in a reaction. In this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, influenced by the electron-donating methoxy group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the primary electron acceptor. In aryl sulfonyl chlorides, the LUMO is typically the antibonding σ* orbital of the S-Cl bond. researchgate.net This localization makes the S-Cl bond the weakest link and the site of cleavage during nucleophilic substitution or reduction reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. Computational studies on nitro-substituted benzenesulfonyl chlorides have shown how different substituent positions alter these orbital energies and, consequently, the reaction mechanisms. cdnsciencepub.comresearchgate.net

Illustrative FMO Properties for Substituted Benzenesulfonyl Chlorides Note: These values are representative and intended to illustrate how substituents affect FMO energies. Actual values for this compound would require specific calculation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzenesulfonyl chloride (Hypothetical) | -7.5 | -1.5 | 6.0 |

| 4-Nitrobenzenesulfonyl chloride cdnsciencepub.com | -8.2 | -2.8 | 5.4 |

| This compound (Projected) | -7.3 | -1.7 | 5.6 |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. By mapping the potential energy surface of a reaction, chemists can identify intermediates and, most importantly, transition states.

For this compound, a primary reaction of interest is its reaction with nucleophiles (e.g., amines to form sulfonamides). Computational modeling can be used to:

Identify Transition States: A transition state is the highest energy point along the reaction coordinate. Calculating its structure and energy is key to determining the reaction's activation energy (Ea).

Elucidate Mechanisms: Modeling can distinguish between different possible mechanisms. For instance, in the reduction of substituted benzenesulfonyl chlorides, computational studies have helped determine whether the reaction proceeds through a stepwise mechanism (forming a radical anion intermediate) or a concerted mechanism where electron transfer and S-Cl bond cleavage occur simultaneously. researchgate.net The position of substituents on the aromatic ring was found to be a deciding factor in the operative mechanism. A similar analysis for this compound would clarify how its specific substitution pattern directs its reactivity.

Molecular Dynamics Simulations (if applicable to conformational studies or solvent effects)

While DFT and FMO analyses often consider molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations introduce temperature and time, allowing researchers to observe the dynamic behavior of a molecule. nih.gov MD simulations are particularly useful for studying conformational flexibility and the explicit effects of solvent.

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: The molecule has rotational freedom around the C-S and C-O single bonds. MD simulations can explore the preferred conformations in solution and the energy barriers between them. This is crucial as the molecule's shape can influence its ability to fit into an enzyme's active site or react with other molecules.

Solvent Effects: MD simulations explicitly model the surrounding solvent molecules. This allows for the study of how the solvent organizes around the solute and how specific interactions, like hydrogen bonding, might stabilize certain conformations or influence reaction pathways. acs.org For a reactive compound like a sulfonyl chloride, understanding how water or other solvent molecules interact with the electrophilic sulfur center is vital for predicting its stability and reactivity in a given medium. researchgate.net

Future Research Directions and Emerging Trends in the Study of 3 Chloro 2 Methoxybenzenesulfonyl Chloride

Exploration of Novel Synthetic Applications and Methodologies

The primary role of 3-Chloro-2-methoxybenzenesulfonyl chloride is as an electrophile for installing the 3-chloro-2-methoxyphenylsulfonyl group. Future research will likely expand beyond its conventional use in creating simple sulfonamides and esters, moving towards more complex and high-value applications.

A significant area of development is late-stage functionalization . In drug discovery and materials science, the ability to modify a complex molecule in the final steps of a synthetic sequence is highly valuable. Methodologies that allow this compound to be coupled with densely functionalized molecules, including existing drugs or agrochemicals, would be a major advancement. nih.gov Research into novel activating agents, such as pyrylium (B1242799) salts, which can convert even poorly nucleophilic primary sulfonamides back into highly reactive sulfonyl chlorides, opens up possibilities for bidirectional and iterative synthesis. nih.govresearchgate.net Applying such methods could enable the diversification of advanced intermediates, using the 3-chloro-2-methoxybenzenesulfonyl moiety to fine-tune biological activity or material properties.

Furthermore, the development of new catalytic systems will be crucial. While the reaction of sulfonyl chlorides with amines or alcohols is often straightforward, future methodologies may focus on expanding the range of accessible nucleophiles. nih.gov For instance, developing catalytic protocols for coupling with challenging partners or for achieving unprecedented regioselectivity in complex substrates will be a key research avenue. The synthesis of arylsulfonates from sulfonyl chlorides and phenol (B47542) derivatives is already a well-established and versatile reaction, offering a pathway to create electrophilic partners for subsequent cross-coupling reactions. researchgate.net

Investigation of Unconventional Reactivity Patterns

Beyond its role as a precursor to sulfonamides and sulfonates, the sulfonyl chloride group possesses latent reactivity that is increasingly being exploited. Future investigations into this compound will likely focus on these unconventional reaction pathways.

One of the most promising emerging areas is the use of arylsulfonyl chlorides in desulfonative cross-coupling reactions . In these processes, the sulfonyl chloride acts as a surrogate for an aryl halide, enabling the formation of carbon-carbon or carbon-heteroatom bonds where the entire -SO₂Cl group is removed. This approach allows arylsulfonyl chlorides to serve as readily available arylating agents. researchgate.net Research in this area would explore the potential of this compound to participate in reactions like Suzuki, Negishi, or Chan-Lam couplings, providing new synthetic routes to biaryl and other complex structures.

Another area of interest is the reductive coupling of arylsulfonyl chlorides to form thioethers, where the sulfonyl chloride serves as both an electrophile and a sulfur source. researchgate.net This avoids the need for handling odorous and easily oxidized thiols. Exploring the conditions under which this compound could undergo such transformations would add a valuable tool to the synthetic chemist's arsenal.

The inherent substitution pattern of this compound, with its ortho- and meta-directing groups, may also lead to unexpected reactivity. Studies have shown that ortho-alkyl substituents can cause a counterintuitive acceleration in nucleophilic substitution at the sulfur center due to ground-state strain. mdpi.comnih.gov Investigating the kinetic and mechanistic profile of this specific isomer could reveal unique properties and reactivity patterns that differ from its other isomers or simpler benzenesulfonyl chlorides.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and flow chemistry is revolutionizing chemical synthesis, offering improved safety, scalability, and efficiency. mdpi.comresearchgate.net The synthesis of sulfonyl chlorides, which often involves highly corrosive and reactive reagents like chlorosulfonic acid or sulfuryl chloride, is particularly well-suited for this transition. mdpi.comhdinresearch.com

Future research will likely involve the development of continuous flow processes for the synthesis of this compound itself. Flow reactors allow for precise control over reaction parameters such as temperature and mixing, which is critical for managing the highly exothermic nature of chlorosulfonation reactions. rsc.orgnih.gov This not only enhances safety but also can lead to higher yields and purity by minimizing the formation of byproducts like sulfonic acids. mdpi.com Automated systems incorporating in-line analysis (e.g., HPLC or NMR) can enable rapid optimization of reaction conditions. mdpi.comnih.gov

Beyond its synthesis, automated platforms can be used for high-throughput screening of the reactions of this compound. By reacting it with a large library of amines, alcohols, or other nucleophiles in parallel, researchers can rapidly identify new derivatives with desired biological or material properties. This approach dramatically accelerates the discovery process for new pharmaceuticals and functional materials. researchgate.netresearchgate.net The development of a continuous flow method for producing acid chlorides and immediately using them in subsequent reactions, such as amidation, has already been demonstrated for other compounds and represents a clear future direction for streamlining multi-step syntheses involving this compound. nih.gov

Sustainable Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on making its synthesis and use more environmentally benign.

Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents like excess chlorosulfonic acid or phosphorus-based chlorinating agents. mdpi.com Emerging research highlights several greener alternatives. One promising approach is the use of S-alkylisothiourea salts as odorless, stable precursors that can be converted to sulfonyl chlorides under mild conditions using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods avoid the use of highly corrosive acids and can be performed in more environmentally friendly solvents. Another strategy involves the oxidative chlorination of thiols or disulfides using safer oxidizing systems, potentially in aqueous media or alternative solvents like ethanol (B145695) or glycerol. cbijournal.comrsc.org Photocatalytic methods using heterogeneous, recyclable catalysts are also being developed to synthesize sulfonyl chlorides from arenediazonium salts or thio-derivatives under mild, visible-light conditions. acs.orgnih.gov

Data Tables

Table 1: Emerging Methodologies in Sulfonyl Chloride Chemistry

| Methodology | Description | Potential Advantage for this compound | Key Reagents/Conditions |

|---|---|---|---|

| Late-Stage Functionalization | Introduction of the sulfonyl group onto a complex molecule in a final synthetic step. nih.gov | Enables rapid diversification of drug candidates or materials. | Pyrylium salts, MgCl₂ nih.gov |

| Desulfonative Cross-Coupling | Use of the sulfonyl chloride as an arylating agent, with loss of SO₂. researchgate.net | Provides a new route to biaryl compounds from a readily available precursor. | Transition metal catalysts (e.g., CuI), PPh₃ researchgate.net |

| Automated Flow Synthesis | Continuous production using flow reactors for enhanced safety and control. mdpi.comrsc.org | Safer, scalable, and more efficient synthesis with higher purity. | Chlorosulfonic acid, flow reactors, automated pumps mdpi.com |

| Sustainable Oxidative Chlorination | Synthesis from thiols or isothiourea salts using greener reagents. organic-chemistry.orgrsc.org | Avoids highly corrosive reagents and allows for use of eco-friendly solvents. | NCS, NaDCC·2H₂O, bleach, water/EtOH organic-chemistry.orgrsc.org |

| Photocatalytic Synthesis | Use of light and a photocatalyst to drive the synthesis from various precursors. acs.orgnih.gov | Mild reaction conditions, high functional group tolerance, use of renewable energy. | K-PHI photocatalyst, visible light acs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.